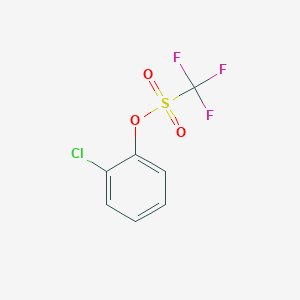

2-Chlorophenyl trifluoromethanesulfonate

Description

The exact mass of the compound 2-Chlorophenyl trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chlorophenyl trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chlorophenyl trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chlorophenyl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O3S/c8-5-3-1-2-4-6(5)14-15(12,13)7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLNEJOQAOFUTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OS(=O)(=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342402 | |

| Record name | 2-Chlorophenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66107-36-6 | |

| Record name | 2-Chlorophenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chlorophenyl Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Chlorophenyl Trifluoromethanesulfonate

CAS No: 66107-36-6

Formula:

Executive Summary

This technical guide details the synthesis of 2-chlorophenyl trifluoromethanesulfonate (2-chlorophenyl triflate), a critical electrophile in organometallic cross-coupling reactions. While aryl chlorides are often sluggish in palladium-catalyzed couplings due to the strength of the

This guide prioritizes the Triflic Anhydride (

Chemical Rationale & Mechanism[1]

Why Triflate?

The utility of 2-chlorophenyl triflate lies in its chemoselectivity.[1] In a bis-electrophile system containing both a chloride and a triflate on the same aromatic ring, Pd(0) catalysts will preferentially undergo oxidative addition at the

Reaction Mechanism

The synthesis proceeds via Nucleophilic Sulfonylation . The base (pyridine) serves two roles:

-

Deprotonation: Converts 2-chlorophenol into the more nucleophilic phenoxide.

-

Scavenger: Neutralizes the liberated triflic acid (

) to prevent acid-catalyzed decomposition or polymerization.

DOT Diagram: Mechanistic Pathway

Caption: Nucleophilic activation of 2-chlorophenol followed by sulfonyl transfer from triflic anhydride.

Synthetic Routes & Optimization

While

| Parameter | Route A: Triflic Anhydride ( | Route B: Comins' Reagent ( |

| Reactivity | High (Exothermic) | Moderate (Mild) |

| Atom Economy | High | Low (Generates sulfonamide waste) |

| Cost | Moderate | High |

| Temp.[2] Range | -78°C to 0°C | 0°C to RT |

| Purification | Aqueous workup usually sufficient | Chromatography often required |

| Recommendation | Primary Choice for Scale-up | Use only if acid-sensitive groups present |

Detailed Experimental Protocol (Route A)

Safety Warning: Triflic anhydride is highly corrosive and reacts violently with water. Pyridine is toxic and flammable. Perform all operations in a fume hood.

Reagents & Materials

-

Substrate: 2-Chlorophenol (1.0 equiv)

-

Reagent: Trifluoromethanesulfonic anhydride (

) (1.1 - 1.2 equiv) -

Base: Pyridine (2.0 - 2.5 equiv) - Acts as solvent and base, or use DCM with Pyridine additive.

-

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology

Workflow Diagram

Caption: Standard operating procedure for the triflation of 2-chlorophenol.

Protocol Narrative:

-

Setup: Charge a flame-dried 3-neck round-bottom flask with 2-chlorophenol (10 mmol) and anhydrous DCM (30 mL) under an inert atmosphere (

or Ar). -

Base Addition: Add dry pyridine (25 mmol). The solution may warm slightly.

-

Cooling: Cool the mixture to -10°C using an ice/salt bath. Causality: Lower temperatures prevent the formation of "black tar" byproducts associated with pyridine ring opening or polymerization.

-

Electrophile Addition: Add

(12 mmol) dropwise via a syringe pump or pressure-equalizing addition funnel over 20 minutes.-

Observation: White fumes may form if the system is not sealed well (reaction with ambient moisture). The solution will turn from colorless to pale yellow/orange.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.

-

Workup (Self-Validating Step):

-

Quench with ice-cold water (20 mL).

-

Critical Step: Wash the organic layer with 0.5 M HCl (2 x 20 mL). Why? This removes the excess pyridine and pyridinium salts. If omitted, the product will be contaminated with pyridine, which poisons downstream Pd-catalysts.

-

Wash with sat.

and Brine.[6] -

Dry over

, filter, and concentrate in vacuo.

-

Purification & Stability

-

Crude State: Usually a colorless to pale yellow oil.

-

Purification: If purity <95%, purify via flash column chromatography on silica gel (Eluent: 100% Hexanes to 5% EtOAc/Hexanes).

-

Note: Aryl triflates can hydrolyze on silica if the elution is too slow or the silica is too acidic. Add 1%

to the eluent if degradation is observed.

-

-

Storage: Store at <4°C under inert gas. Stable for months if moisture is excluded.

Characterization & QC

To ensure the protocol worked, verify against these expected metrics:

- NMR: Single peak around -72 to -74 ppm . (Triflic acid impurity appears at -78 ppm).

- NMR: Aromatic protons for the 2-chlorophenyl ring. Absence of broad pyridine peaks (check >8.5 ppm region).

-

GC-MS: Parent ion

at 260/262 (Cl isotope pattern).

Applications in Drug Discovery

2-Chlorophenyl triflate is a modular building block.

Application Workflow

Caption: Divergent synthesis pathways utilizing the chemoselective reactivity of the triflate group.

References

-

Organic Syntheses , Coll.[7][8] Vol. 10, p.147 (2004); Vol. 79, p.43 (2002). Preparation of n-Butyl 4-Chlorophenyl Sulfide (Includes protocol for 4-chlorophenyl triflate).Link

-

Tokyo Chemical Industry (TCI) . Product Specification: 2-Chlorophenyl Trifluoromethanesulfonate.[9][10][11]Link

-

Baraznenok, I. L., et al. "Chemical Transformations Induced by Triflic Anhydride."[7] Tetrahedron, 56(20), 3077–3119 (2000).[7] Link[7]

-

Frantz, D. E., et al. "Practical Synthesis of Aryl Triflates under Aqueous Conditions."[3] Organic Letters, 4(26), 4717–4718 (2002). Link

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. How to prepare 2-(trimethylsilyl)phenyl trifluoromethanesulfonate?_Chemicalbook [chemicalbook.com]

- 3. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2-Chloroethyl trifluoromethanesulfonate | C3H4ClF3O3S | CID 100525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Trifluoromethanesulfonic anhydride - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. 2-Chlorophenyl Trifluoromethanesulfonate | 66107-36-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. chemimpex.com [chemimpex.com]

- 11. 2-Chlorophenyl Trifluoromethanesulfonate | 66107-36-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

High-Purity Synthesis of 2-Chlorophenyl Trifluoromethanesulfonate

Technical Guide & Protocol

Executive Summary & Strategic Rationale

2-Chlorophenyl trifluoromethanesulfonate (2-Chlorophenyl triflate) is a critical electrophile in modern organic synthesis, specifically designed for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

While aryl chlorides are inexpensive, their high bond dissociation energy often requires harsh forcing conditions or specialized phosphine ligands. The triflate group (

Why this Protocol?

The synthesis of ortho-substituted aryl triflates presents a specific challenge: steric hindrance at the 2-position combined with the high reactivity of triflic anhydride (

Chemical Properties & Reaction Mechanics[1][2][3][4][5]

Key Physical Data

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 260.62 g/mol | |

| Boiling Point | 120°C @ 33 mmHg | Vacuum distillation recommended |

| Density | 1.52 g/mL | Denser than water/DCM |

| Appearance | Colorless to light yellow oil | Darkens upon decomposition |

| Solubility | DCM, | Hydrolyzes in water |

Mechanism of Action

The formation of the aryl triflate proceeds via a nucleophilic acyl substitution at the sulfur atom. The base (Pyridine) serves a dual role: it deprotonates the phenol to increase nucleophilicity and scavenges the triflic acid byproduct to prevent acid-catalyzed decomposition.

Critical Mechanistic Insight:

The reaction is highly exothermic. For 2-chlorophenol, the electron-withdrawing chlorine atom increases the acidity of the phenol (

Figure 1: Mechanistic pathway for the triflylation of 2-chlorophenol.

Experimental Protocol: Method A (Standard)

Reagents: Triflic Anhydride (

Safety Pre-Check

-

Triflic Anhydride: Corrosive, reacts violently with water. Handle only in a fume hood.

-

Pyridine: Malodorous, toxic.

-

Glassware: Oven-dried (

) overnight. Assemble under

Step-by-Step Procedure

-

Setup:

-

Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, rubber septum, and a pressure-equalizing addition funnel.

-

Charge the flask with 2-Chlorophenol (12.86 g, 100 mmol) and anhydrous DCM (100 mL) .

-

Add Pyridine (9.5 g, 120 mmol, 1.2 equiv) via syringe.

-

Cool the mixture to -10°C using an ice/salt bath.

-

-

Addition (The Critical Step):

-

Charge the addition funnel with Triflic Anhydride (

) (31.0 g, 110 mmol, 1.1 equiv) . -

Technique: Add

dropwise over 30–45 minutes. -

Control: Monitor internal temperature; do not allow it to exceed 0°C. The reaction is visibly exothermic and will fume if added too fast.

-

-

Reaction:

-

Once addition is complete, stir at 0°C for 1 hour .

-

Allow the reaction to slowly warm to Room Temperature (RT) and stir for an additional 2 hours.

-

Checkpoint: TLC (10% EtOAc/Hexane) should show complete consumption of the starting phenol (

) and appearance of the non-polar triflate (

-

-

Workup:

-

Quench the reaction by adding ice-cold water (50 mL) . Stir vigorously for 10 mins.

-

Transfer to a separatory funnel.[1] Separate the organic layer.[1][2]

-

Wash Sequence (Crucial for purity):

-

1M HCl (2 x 50 mL): Removes excess pyridine (pyridine

pyridinium chloride, water-soluble). -

Water (50 mL): Removes residual acid.

-

Sat.

(50 mL): Neutralizes trace triflic acid. -

Brine (50 mL): Drying step.

-

-

Dry organic layer over anhydrous

, filter, and concentrate under reduced pressure (Rotovap, <30°C bath temp to avoid volatility loss).

-

-

Purification:

-

The crude oil is often pure enough (>95%) for coupling.

-

For high purity (>99%), perform vacuum distillation (bp 120°C @ 33 mmHg) or flash chromatography (Short pad of silica, 100% Hexanes to 5% EtOAc/Hexanes).

-

Figure 2: Operational workflow for the synthesis of 2-chlorophenyl triflate.

Method B: The "Mild" Alternative (PhNTf2)

For labs lacking

-

Reagents: 2-Chlorophenol (1.0 eq),

(1.1 eq), TEA (2.0 eq), DCM. -

Procedure: Mix phenol and TEA in DCM at RT. Add solid

. Stir 12h. -

Pros: No cryogenic cooling needed; reagent is non-corrosive solid.

-

Cons: Atom economy is poor (generates sulfonamide byproduct); harder to purify (byproduct removal requires careful chromatography).

Characterization & Quality Control

Verify the product identity using the following parameters.

| Technique | Expected Signal | Diagnostic Value |

| 19F NMR | Definitive. Confirming -OTf group presence. | |

| 1H NMR | Aromatic region. Look for loss of broad -OH peak. | |

| GC-MS | M+ peak at 260/262 m/z | Confirming Cl isotope pattern (3:1 ratio). |

| TLC | Distinct from starting phenol ( |

Storage and Stability

-

Stability: Aryl triflates are generally stable at room temperature but can hydrolyze slowly if exposed to moisture.

-

Storage: Store under Nitrogen/Argon at 4°C.

-

Shelf Life: 6–12 months if sealed correctly.

References

-

Organic Syntheses Procedure (Analogous 4-Cl Protocol): McWilliams, J. C.; Fleitz, F. J.; Zheng, N.; Armstrong, J. D.[3] "Preparation of n-Butyl 4-Chlorophenyl Sulfide" (Includes Triflate synthesis step). Org.[1][3][4] Synth.2002 , 79,[3] 43. Link[3]

- General Aryl Triflate Methodology: Ritter, K.

-

Physical Data Source: Tokyo Chemical Industry (TCI). "2-Chlorophenyl Trifluoromethanesulfonate Product Specification." Link

-

Safety Data: Fisher Scientific. "Safety Data Sheet: 2-Chlorophenyl trifluoromethanesulfonate." Link

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-Chlorophenyl Trifluoromethanesulfonate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Aryl Triflates

In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science, the strategic disconnection of target molecules often leads to the need for robust and versatile cross-coupling reactions. Aryl triflates, such as 2-Chlorophenyl trifluoromethanesulfonate, have emerged as indispensable electrophilic partners in this context. Their high reactivity, stemming from the exceptional leaving group ability of the trifluoromethanesulfonate (triflate) group, makes them superior alternatives to less reactive aryl halides in numerous palladium- and nickel-catalyzed transformations.[1][2] This guide provides a comprehensive, field-proven methodology for the preparation of 2-Chlorophenyl trifluoromethanesulfonate from the readily available 2-chlorophenol, focusing on the mechanistic rationale, detailed experimental protocol, and critical safety considerations.

Mechanistic Underpinnings: The Triflation of Phenols

The conversion of a phenol to an aryl triflate is an O-sulfonylation reaction. The process hinges on the electrophilic nature of the sulfur atom in trifluoromethanesulfonic anhydride (Tf₂O).[3][4] However, the reaction's efficiency is critically dependent on the presence of a suitable base, typically a sterically unhindered amine like pyridine.

The role of pyridine is multifaceted and crucial for the reaction's success:

-

Nucleophilic Activation: Pyridine initially acts as a nucleophilic catalyst, attacking one of the electrophilic sulfur atoms of triflic anhydride. This forms a highly reactive intermediate, N-(trifluoromethylsulfonyl)pyridinium triflate.[5] This species is a more potent triflating agent than triflic anhydride itself.

-

Deprotonation: The phenolic proton of 2-chlorophenol is weakly acidic. Pyridine functions as a Brønsted base, deprotonating the phenol to form the more nucleophilic 2-chlorophenoxide anion.

-

Acid Scavenging: The reaction generates one equivalent of trifluoromethanesulfonic acid (triflic acid), a superacid. Pyridine neutralizes this potent acid, forming pyridinium triflate and preventing potential acid-catalyzed side reactions or degradation of the desired product.[6]

The overall transformation is a well-orchestrated sequence of activation, nucleophilic attack, and neutralization, as depicted below.

Caption: Reaction mechanism for pyridine-mediated triflation.

Detailed Experimental Protocol

This protocol is adapted from a highly reliable and vetted procedure for a similar substrate and is designed for a ~100 mmol scale.[7] All operations should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Reagent and Equipment Setup

Table 1: Reagents for Synthesis

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 2-Chlorophenol | C₆H₅ClO | 128.56 | 12.86 g | 100.0 | 1.0 |

| Pyridine | C₅H₅N | 79.10 | 8.7 mL | 107.5 | 1.075 |

| Triflic Anhydride | C₂F₆O₅S₂ | 282.13 | 17.8 mL | 105.0 | 1.05 |

| Dichloromethane | CH₂Cl₂ | 84.93 | 200 mL | - | - |

Equipment:

-

500 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermocouple or low-temperature thermometer

-

Dropping funnel or syringe pump

-

Nitrogen or Argon inlet

-

Ice/salt or dry ice/acetone bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glass funnel and silica gel for filtration

Step-by-Step Methodology

Caption: Experimental workflow for the synthesis.

-

Initial Setup: Equip a dry 500 mL three-necked flask with a magnetic stir bar, a thermocouple, and a nitrogen inlet. Charge the flask with 2-chlorophenol (12.86 g, 100.0 mmol) and dichloromethane (200 mL). Stir the mixture at room temperature until the phenol has completely dissolved.

-

Base Addition: Add pyridine (8.7 mL, 107.5 mmol) to the solution via syringe.

-

Cooling: Place the flask in an ice/salt bath and cool the reaction mixture to -10 °C with stirring.

-

Triflic Anhydride Addition: Add trifluoromethanesulfonic anhydride (17.8 mL, 105.0 mmol) dropwise via syringe or dropping funnel over 20-30 minutes. Causality Check: This addition is highly exothermic. A slow, controlled addition rate is critical to maintain the internal temperature below 0 °C. A rapid temperature increase can lead to the formation of colored impurities and reduce the yield.

-

Reaction Monitoring: After the addition is complete, stir the mixture at -10 °C for 1 hour. Then, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Quenching: Once the reaction is complete, carefully add deionized water (75 mL) to the flask while stirring. The mixture may warm up slightly. Stir vigorously for 15 minutes to ensure any remaining triflic anhydride is hydrolyzed.

-

Aqueous Work-up: Transfer the mixture to a 500 mL separatory funnel. Separate the layers. Wash the organic (lower) layer sequentially with:

-

0.5 N Hydrochloric Acid (2 x 75 mL) - Causality Check: This wash is essential to protonate and remove the excess pyridine into the aqueous layer as its hydrochloride salt.

-

Deionized Water (1 x 75 mL)

-

Saturated Sodium Chloride (Brine) solution (1 x 75 mL) - Causality Check: The brine wash helps to remove residual water from the organic layer, facilitating the subsequent drying step.

-

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to yield a crude oil. For most applications, the product is sufficiently pure. If necessary, further purification can be achieved by filtering the crude product through a short plug of silica gel, eluting with a non-polar solvent system (e.g., 5-10% ethyl acetate in hexanes). This removes any residual baseline impurities. The final product should be a colorless to light yellow liquid.[7][8]

Product Characterization

Verifying the structure and purity of the final compound is a cornerstone of scientific integrity. The following data are characteristic of 2-Chlorophenyl trifluoromethanesulfonate.

Table 2: Expected Analytical Data for 2-Chlorophenyl Trifluoromethanesulfonate

| Analysis Technique | Expected Results |

| ¹H NMR (CDCl₃) | δ ~7.2-7.6 ppm (complex multiplet, 4H). The aromatic protons will show characteristic splitting patterns. |

| ¹³C NMR (CDCl₃) | Signals for 6 aromatic carbons. The carbon bearing the triflate group (C-O) will be significantly downfield. A key signal is the quartet for the -CF₃ group (~118 ppm, J ≈ 320 Hz). |

| ¹⁹F NMR (CDCl₃) | A sharp singlet around δ -73 ppm (relative to CFCl₃), characteristic of the triflate group.[3][9] |

| IR (neat, cm⁻¹) | Strong absorptions at ~1420, 1210, and 1140 cm⁻¹ corresponding to the S=O and C-F stretches of the triflate group.[10] |

| Mass Spec (EI or ESI) | M⁺ calculated for C₇H₄ClF₃O₃S: 260.61. Expect to see the molecular ion peak or related fragments. |

Safety, Handling, and Waste Disposal

Trustworthiness in experimental science begins with safety. The reagents used in this synthesis are hazardous and must be handled with extreme care.

-

Trifluoromethanesulfonic Anhydride (Tf₂O): Highly corrosive, an oxidizing agent, and reacts violently with water.[11][12] It causes severe skin burns and eye damage.[11] Always handle in a chemical fume hood, wearing heavy-duty nitrile or butyl rubber gloves, a lab coat, and chemical splash goggles with a face shield. Ensure all glassware is scrupulously dried before use.[13]

-

2-Chlorophenol: Toxic if swallowed, inhaled, or in contact with skin. It is also corrosive. Handle with standard PPE in a fume hood.

-

Pyridine: Flammable liquid and vapor. Harmful if swallowed, inhaled, or in contact with skin. It has a strong, unpleasant odor and is a suspected carcinogen. All transfers should be performed in a fume hood.

-

Dichloromethane (CH₂Cl₂): A volatile suspected carcinogen. Avoid inhalation and skin contact.

Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous washes containing pyridine hydrochloride should be neutralized before disposal according to institutional guidelines.

Conclusion

The synthesis of 2-Chlorophenyl trifluoromethanesulfonate from 2-chlorophenol via pyridine-mediated triflation with triflic anhydride is a highly reliable and efficient transformation. By understanding the underlying reaction mechanism, adhering to a meticulous experimental protocol, and prioritizing safety, researchers can confidently produce this valuable synthetic intermediate in high yield and purity. Its utility as a robust electrophile in cross-coupling reactions cements its importance in the synthetic chemist's toolbox for the rapid assembly of complex molecular architectures.

References

- U.S.

- Frantz, D. E., et al. (2002). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Letters, 4, 4717-4718.

- Design and Synthesis of Planar Chiral Bisphosphine Ligands Based on Diphenyl [2.2]-Paracyclophane. MDPI.

- 2-Chlorophenol synthesis. ChemicalBook.

- Preparation of n-Butyl 4-chlorophenyl sulfide. Organic Syntheses.

- U.S.

- European Patent EP0396458A1, "Process for the purification of sodium trifluoromethanesulfinate and -sulfonate," Google P

- U.S.

- 2-Chlorophenyl trifluoromethanesulfon

- Chinese Patent CN1301949C, "Prepn process of 2-fluoro-6-chlorophenol," Google P

- Li, B.-Y., et al. (2022).

- 2-Chlorophenyl Trifluoromethanesulfon

- Alcohol to Triflate - Common Conditions. Organic Chemistry Portal.

- Trifluoromethanesulfonic anhydride Safety D

- Wannberg, J., & Larhed, M. (2002). Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. Organic Letters, 4(22), 3855–3857.

- Trifluoroacetic anhydride Safety D

- Trifluoromethanesulfonic anhydride. Wikipedia.

- Comins, D. L., & Dehghani, A. (1992). Spectroscopic studies of the electrophilic activation of amides with triflic anhydride and pyridine. Tetrahedron Letters, 33(42), 6299-6302.

- The 19 F NMR spectra of [C 4 mim][NTf 2 ] in D 2 O after γ-irradiation...

- Practical Synthesis of Aryl Triflates under Aqueous Conditions.

- Le, C., et al. (2017). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies.

- Wang, M.-L. (1999). Dechlorination of 2,4,6-trichlorophenol on Bimetallic Pd/Fe Catalyst in a Magnetically Stabilized Fluidized Bed.

- SAFETY DATA SHEET: Trifluoromethanesulfonic anhydride. Fisher Scientific.

- Baraznenok, I. L., Nenajdenko, V. G., & Balenkova, E. S. (2000). Chemical Transformations Induced by Triflic Anhydride. Tetrahedron, 56(20), 3077-3119.

- Methyl trifluoromethanesulfonate(333-27-7) 1H NMR spectrum. ChemicalBook.

- Woehl, P., et al. (2018). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Molecules, 23(10), 2469.

- TRIFLUOROMETHANESULPHONIC ANHYDRIDE Safety D

- IR and 1 H-NMR spectral data of compounds 2a-f, 3a-f, 4a-f and 5a-c.

- Solvent for trifl

- Supporting Information for "Reactions of a Methyliridium Carbonyl Dimer with Fluoro-olefins". Wiley-VCH.

- SAFETY DATA SHEET: Trifluoromethanesulfonic acid. Sigma-Aldrich.

- Smith, C. J., et al. (2014). Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. Beilstein Journal of Organic Chemistry, 10, 2622-2628.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pd-Catalyzed O‑Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethanesulfonic anhydride - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 2-Chlorophenyl Trifluoromethanesulfonate | 66107-36-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. dcfinechemicals.com [dcfinechemicals.com]

- 12. fishersci.fr [fishersci.fr]

- 13. lobachemie.com [lobachemie.com]

An In-Depth Technical Guide to 2-Chlorophenyl Trifluoromethanesulfonate (CAS: 66107-36-6)

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking a Versatile Reagent in Modern Synthesis

In the landscape of contemporary organic synthesis, the strategic activation of aromatic systems for carbon-carbon and carbon-heteroatom bond formation is of paramount importance. Among the arsenal of electrophilic partners available to the synthetic chemist, aryl trifluoromethanesulfonates (triflates) have carved out a significant niche. This guide provides an in-depth technical exploration of a particularly useful member of this class: 2-chlorophenyl trifluoromethanesulfonate. We will delve into its synthesis, physicochemical properties, and its application as a powerful coupling partner in palladium-catalyzed cross-coupling reactions, offering insights grounded in mechanistic principles and practical laboratory experience.

Core Characteristics of 2-Chlorophenyl Trifluoromethanesulfonate

2-Chlorophenyl trifluoromethanesulfonate, also known as 2-chlorophenyl triflate, is a colorless to light yellow liquid at room temperature.[1] The triflate group, a superb leaving group due to the strong electron-withdrawing nature of the trifluoromethyl moiety, renders the ipso-carbon highly susceptible to oxidative addition by low-valent transition metals, most notably palladium(0). This reactivity profile makes it an excellent substrate for a variety of cross-coupling reactions.

Table 1: Physicochemical Properties of 2-Chlorophenyl Trifluoromethanesulfonate [1][2]

| Property | Value |

| CAS Number | 66107-36-6 |

| Molecular Formula | C₇H₄ClF₃O₃S |

| Molecular Weight | 260.61 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 120 °C at 33 mmHg |

| Density | 1.52 g/mL at 20 °C |

| Refractive Index | 1.46 at 20 °C |

| Purity (Typical) | >97.0% (GC) |

Synthesis and Purification: A Laboratory Protocol

The synthesis of 2-chlorophenyl trifluoromethanesulfonate is typically achieved by the reaction of 2-chlorophenol with trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a base. The base, commonly pyridine or a tertiary amine, serves to neutralize the triflic acid byproduct.

Experimental Protocol: Synthesis of 2-Chlorophenyl Trifluoromethanesulfonate

This protocol is a representative procedure based on the general synthesis of aryl triflates.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2-Chlorophenol | 128.56 | 12.86 g | 0.10 |

| Trifluoromethanesulfonic Anhydride | 282.14 | 31.04 g (18.5 mL) | 0.11 |

| Pyridine (anhydrous) | 79.10 | 9.50 g (9.7 mL) | 0.12 |

| Dichloromethane (DCM, anhydrous) | - | 200 mL | - |

| 1 M Hydrochloric Acid | - | 100 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Magnesium Sulfate | - | 20 g | - |

Procedure:

-

To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-chlorophenol (12.86 g, 0.10 mol) and anhydrous dichloromethane (200 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add anhydrous pyridine (9.7 mL, 0.12 mol) to the stirred solution.

-

Add trifluoromethanesulfonic anhydride (18.5 mL, 0.11 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid (100 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield 2-chlorophenyl trifluoromethanesulfonate as a colorless to light yellow liquid.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chlorophenyl Triflate with 4-Methoxyphenylboronic Acid

This is a representative protocol.

Materials and Reagents:

| Reagent/Material | Quantity |

| 2-Chlorophenyl Trifluoromethanesulfonate | 1.0 mmol |

| 4-Methoxyphenylboronic Acid | 1.2 mmol |

| Palladium(II) Acetate (Pd(OAc)₂) | 0.02 mmol |

| SPhos | 0.04 mmol |

| Potassium Phosphate (K₃PO₄) | 2.0 mmol |

| Toluene/Water (10:1) | 5 mL |

Procedure:

-

To a Schlenk tube, add 2-chlorophenyl trifluoromethanesulfonate (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed toluene/water solvent mixture (5 mL).

-

Heat the reaction mixture at 100 °C with stirring for 12-24 hours, monitoring by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction facilitates the coupling of aryl electrophiles with alkenes to form substituted alkenes. [3]2-Chlorophenyl triflate serves as an effective aryl source in this transformation. The mechanism proceeds via oxidative addition of the triflate to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond, and finally, β-hydride elimination to release the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the synthesis of aryl amines from aryl halides or triflates. [4]2-Chlorophenyl triflate is a suitable electrophile for this reaction, coupling with a wide range of primary and secondary amines. The catalytic cycle involves oxidative addition, coordination of the amine, deprotonation by a base to form a palladium amide complex, and reductive elimination to yield the aryl amine product.

Reactivity and Selectivity: Triflate vs. Halide

A key consideration for synthetic strategy is the relative reactivity of different leaving groups on an aromatic ring. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for leaving groups is I > Br ≈ OTf > Cl. [5]This presents an opportunity for chemoselective cross-coupling reactions on molecules bearing both a triflate and a less reactive halide, such as the chloro group in 2-chlorophenyl trifluoromethanesulfonate. By carefully selecting the catalyst, ligands, and reaction conditions, it is often possible to selectively react at the triflate position while leaving the C-Cl bond intact for subsequent transformations. However, it's important to note that this reactivity order can be influenced by the specific cross-coupling reaction and the ligands employed. [6][7]

Safety and Handling

2-Chlorophenyl trifluoromethanesulfonate is a chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not readily available in the search results, data for similar aryl triflates and chloroaromatic compounds suggest the following hazards and precautions. [1][8]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. [8]* Precautions:

-

Wear protective gloves, protective clothing, eye protection, and face protection. [8] * Avoid breathing dust, fume, gas, mist, vapors, or spray. * Use only outdoors or in a well-ventilated area. * Wash skin thoroughly after handling. * Do not eat, drink, or smoke when using this product. * Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

-

Always consult the most up-to-date SDS from the supplier before handling this chemical.

Conclusion and Future Outlook

2-Chlorophenyl trifluoromethanesulfonate is a valuable and versatile reagent in the synthetic organic chemist's toolbox. Its high reactivity as a triflate, coupled with the presence of a chloro substituent, opens up a wide range of possibilities for the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. The ability to perform chemoselective couplings further enhances its utility in multi-step syntheses. As the demand for efficient and selective synthetic methodologies continues to grow, particularly in the fields of drug discovery and materials science, reagents like 2-chlorophenyl trifluoromethanesulfonate will undoubtedly play an increasingly important role. Further research into novel catalytic systems that can exploit the differential reactivity of the triflate and chloro groups will continue to expand the synthetic potential of this powerful building block.

References

Sources

- 1. fishersci.com [fishersci.com]

- 2. US6156930A - Method for producing trifluoromethanesulfonyl chloride - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. static.cymitquimica.com [static.cymitquimica.com]

2-Chlorophenyl trifluoromethanesulfonate physical properties

[2][3]

Experimental Protocols

A. Synthesis of 2-Chlorophenyl Triflate

Rationale: Commercial supplies can degrade.[3][2] Fresh preparation ensures optimal yield in sensitive catalytic cycles.[3][2] Reaction Type: Nucleophilic Acyl Substitution (Sulfonylation).[3][2]

Reagents:

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve 2-chlorophenol in anhydrous DCM (0.5 M concentration). Cool the solution to 0 °C (ice bath).

-

Base Addition: Add Pyridine slowly. The solution may warm slightly; allow to re-equilibrate to 0 °C.

-

Electrophile Addition: Add Tf₂O dropwise via syringe over 20 minutes.

-

Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir for 2–4 hours. Monitor by TLC (SiO₂, 10% EtOAc/Hexanes).[3][2] The phenol spot should disappear.[3][2]

-

Workup: Quench with cold water. Wash the organic layer with 1M HCl (to remove pyridine), then saturated NaHCO₃, and finally brine.[1][3][2]

-

Purification: Dry over MgSO₄, filter, and concentrate. If the liquid is colored, pass through a short pad of silica gel (eluting with hexanes/EtOAc).[3][2]

-

Validation: Confirm identity via ¹H NMR (loss of phenolic OH) and ¹⁹F NMR (singlet around -72 to -74 ppm).[3][2]

B. Handling & Storage

-

Storage: Store at 2–8 °C or room temperature in a cool, dark place.

-

Moisture Sensitivity: While less sensitive than the anhydride precursor, the triflate ester can slowly hydrolyze.[3] Store under inert gas (Argon/Nitrogen) for long-term stability.

-

Safety: Corrosive and toxic.[3][2][4] Wear chemically resistant gloves (nitrile/neoprene) and eye protection.[3][2] All operations involving Tf₂O must be performed in a fume hood.[3][2]

References

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 2-Chloroethyl trifluoromethanesulfonate | C3H4ClF3O3S | CID 100525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2,2-Trifluoroethyl trifluoromethanesulfonate | C3H2F6O3S | CID 80366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. 2-Chlorophenyl Trifluoromethanesulfonate | 66107-36-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Technical Whitepaper: 2-Chlorophenyl Trifluoromethanesulfonate

This guide provides an in-depth technical analysis of 2-Chlorophenyl Trifluoromethanesulfonate (2-Chlorophenyl Triflate), a critical electrophile in advanced organic synthesis.[1]

Synthesis, Chemoselectivity, and Aryne Generation[1]

Executive Summary

2-Chlorophenyl trifluoromethanesulfonate (CAS: 66107-36-6) is a bifunctional arene building block characterized by the presence of two distinct electrophilic sites: a triflate (pseudohalide) and a chloride.[1] Its utility in drug discovery stems from its chemoselectivity ; the triflate group undergoes oxidative addition with transition metals (e.g., Pd, Ni) significantly faster than the chloride, allowing for sequential functionalization.[1] Furthermore, it serves as a precursor to benzyne (1,2-didehydrobenzene) via metal-halogen exchange, offering a pathway to complex polycyclic scaffolds.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Data |

| IUPAC Name | 2-Chlorophenyl trifluoromethanesulfonate |

| CAS Number | 66107-36-6 |

| Molecular Formula | C₇H₄ClF₃O₃S |

| Molecular Weight | 260.62 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 120 °C at 33 mmHg |

| Density | 1.52 g/mL at 25 °C |

| Refractive Index | n20/D 1.46 |

| Solubility | Soluble in DCM, THF, Et₂O, Toluene; Hydrolyzes in water |

| Stability | Moisture sensitive; Store under inert gas at 2–8 °C |

Synthesis Protocol

The preparation of 2-chlorophenyl triflate is a standard nucleophilic substitution where 2-chlorophenol attacks the highly electrophilic sulfur of trifluoromethanesulfonic anhydride (Tf₂O).[1]

Reagents & Materials

-

Substrate: 2-Chlorophenol (1.0 equiv)

-

Reagent: Trifluoromethanesulfonic anhydride (Tf₂O) (1.1–1.2 equiv)[1]

-

Base: Pyridine or Triethylamine (1.2–1.5 equiv)[1]

-

Solvent: Anhydrous Dichloromethane (DCM)[1]

Step-by-Step Methodology

-

Preparation: Flame-dry a reaction flask and purge with Nitrogen/Argon. Dissolve 2-chlorophenol in anhydrous DCM (0.2 M concentration).

-

Base Addition: Cool the solution to 0 °C (ice bath). Add the base (Pyridine) dropwise.[2] Note: The reaction is exothermic.

-

Triflation: Add Tf₂O dropwise via syringe or addition funnel over 15–30 minutes, maintaining the temperature < 5 °C. The solution may turn yellow/brown.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (SiO₂; Hexanes/EtOAc) or GC-MS.[1]

-

Quench & Workup:

-

Purification: If necessary, purify via flash column chromatography (SiO₂, 100% Hexanes to 5% EtOAc/Hexanes) or vacuum distillation.[1]

Synthesis Workflow Diagram

Caption: Synthesis of 2-chlorophenyl triflate via base-mediated sulfonation.

Mechanistic Insight: Chemoselectivity & Reactivity[1][5]

The primary value of 2-chlorophenyl triflate lies in its ability to undergo chemoselective oxidative addition .[1]

A. The "Super-Leaving Group" Effect

The triflate anion (CF₃SO₃⁻) is an exceptionally weak base (conjugate acid pKa ~ -14), making it one of the best leaving groups in organic chemistry (approx. 10⁴ times more reactive than iodide in solvolysis).

-

Reactivity Order in Pd(0) Coupling:

-

Mechanism: In a solution containing 2-chlorophenyl triflate and a Pd(0) catalyst, the palladium center inserts into the C–OTf bond preferentially over the C–Cl bond. This allows researchers to cross-couple the triflate position (e.g., Suzuki-Miyaura) while retaining the chlorine atom for a subsequent reaction step.

B. Benzyne Generation (The Organometallic Route)

Unlike the "Kobayashi precursor" (2-trimethylsilylphenyl triflate) which uses fluoride to trigger elimination, 2-chlorophenyl triflate generates benzyne via Metal-Halogen Exchange .[1]

-

Exchange: Treatment with n-Butyllithium (n-BuLi) at low temperature (-78 °C) effects a Li/Cl exchange.[1]

-

Elimination: The resulting ortho-lithio species is unstable and rapidly eliminates Lithium Triflate (LiOTf) to form the benzyne intermediate.

-

Trapping: The highly reactive benzyne is immediately trapped by a diene (Diels-Alder) or nucleophile.

Chemoselectivity & Benzyne Logic Diagram

Caption: Divergent reactivity pathways: Pd-catalyzed coupling vs. Li-mediated benzyne formation.[1]

Applications in Drug Development[5]

-

Iterative Cross-Coupling: Used to synthesize non-symmetrical biaryls.[1] The triflate is replaced first (e.g., with an aryl group), and the remaining chloride is used later to introduce an amine or another aryl group using bulky phosphine ligands (e.g., Buchwald ligands) that can activate the inert C-Cl bond.

-

Heterocycle Synthesis: The benzyne pathway allows for [4+2] cycloadditions with furans or azides to generate complex fused ring systems (e.g., isoquinolines, tryptycenes) common in alkaloids.[1]

Safety & Handling

-

Corrosivity: Triflic anhydride and the resulting triflate hydrolyze to form Triflic Acid (TfOH), a superacid. All operations must be performed in a fume hood.

-

Moisture Sensitivity: The C-OTf bond is relatively stable, but the compound should be stored under inert atmosphere to prevent slow hydrolysis.

-

Benzyne Hazards: Benzyne intermediates are highly energetic.[1] Reactions involving n-BuLi and elimination must be temperature-controlled (-78 °C) to prevent runaway exotherms.[1]

References

-

Synthesis & Properties: PubChem Compound Summary for CID 581421, 2-Chlorophenyl trifluoromethanesulfonate. National Center for Biotechnology Information.[1] Link

-

Chemoselectivity in Coupling: Organic Syntheses, Coll. Vol. 10, p.112 (2004); Vol. 79, p.43 (2002).[1] Preparation of n-Butyl 4-Chlorophenyl Sulfide (Demonstrating OTf vs Cl selectivity). Link[1]

- Aryne Chemistry: H. Pellissier, "Recent developments in the chemistry of benzynes," Tetrahedron, 2002. (Contextual grounding for metal-halogen exchange route).

-

TCI Chemicals: Product Specification for 2-Chlorophenyl Trifluoromethanesulfonate. Link

Sources

Technical Guide: 2-Chlorophenyl Trifluoromethanesulfonate

This guide serves as an authoritative technical reference for the synthesis, characterization, and quality control of 2-Chlorophenyl Trifluoromethanesulfonate (2-Chlorophenyl Triflate). It is designed for organic chemists and analytical scientists requiring precise spectral data and robust handling protocols.[1]

Synthesis, Spectral Characterization, and Quality Assurance

Executive Summary & Compound Profile

2-Chlorophenyl trifluoromethanesulfonate is a critical "pseudohalide" intermediate in cross-coupling chemistry (Suzuki-Miyaura, Buchwald-Hartwig).[1] It effectively converts the phenol moiety of 2-chlorophenol into an electrophile capable of oxidative addition to Pd(0), while retaining the orthogonal reactivity of the chlorine atom for subsequent functionalization.[1]

| Property | Data |

| IUPAC Name | 2-Chlorophenyl trifluoromethanesulfonate |

| Molecular Formula | |

| Molecular Weight | 260.62 g/mol |

| Appearance | Colorless Oil |

| Key Application | Orthogonal cross-coupling (Ar-OTf vs. Ar-Cl selectivity) |

Synthesis Protocol: The Tf₂O/Pyridine Method

Rationale: The use of Triflic Anhydride (

Reagents

-

Substrate: 2-Chlorophenol (1.0 equiv)

-

Electrophile: Trifluoromethanesulfonic anhydride (

) (1.2 equiv) -

Solvent: Dichloromethane (

), anhydrous[1]

Step-by-Step Methodology

-

Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with

or Ar.[1] -

Solvation: Dissolve 2-chlorophenol (e.g., 10 mmol) and pyridine (20 mmol) in anhydrous

(15 mL). -

Cryogenic Addition: Cool the solution to 0°C (ice bath). Critical: Do not add

at room temperature to avoid exothermic decomposition.[1] -

Electrophile Introduction: Add

(12 mmol) dropwise via syringe over 10–15 minutes. -

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–3 hours. Monitor by TLC (Silica; 100% Hexanes;

).[2][3] -

Quench & Workup:

-

Purification: Flash column chromatography (Silica gel, 100% Hexanes) yields the product as a colorless oil.[1]

Comprehensive NMR Data

Note: Data referenced from high-field instrumentation (500 MHz for

A. Proton NMR ( )

The spectrum exhibits an ABCD-like aromatic pattern.[1] The protons ortho to the electron-withdrawing groups (Cl and OTf) are significantly deshielded.[1]

| Shift ( | Multiplicity | Integration | Assignment |

| 7.56 – 7.51 | Multiplet (m) | 1H | H-3 (Ortho to Cl) |

| 7.38 – 7.31 | Multiplet (m) | 3H | H-4, H-5, H-6 (Overlapping) |

Interpretation: The most downfield signal (7.56 ppm) typically corresponds to the proton adjacent to the Chlorine atom (H-3) or the Triflate (H-6), depending on specific solvation effects, but the inductive combination generally pushes these two downfield compared to the meta/para positions.[1]

B. Carbon-13 NMR ( )

The diagnostic feature is the quartet arising from the Carbon-Fluorine coupling in the trifluoromethyl group.[1]

| Shift ( | Splitting | Coupling ( | Assignment |

| 145.9 | Singlet | - | C-1 (Ipso to OTf) |

| 131.5 | Singlet | - | C-Ar |

| 129.4 | Singlet | - | C-Ar |

| 128.5 | Singlet | - | C-Ar |

| 127.4 | Singlet | - | C-2 (Ipso to Cl) |

| 123.2 | Singlet | - | C-Ar |

| 118.7 | Quartet |

C. Fluorine-19 NMR ( )

This is the primary tool for purity assessment.[1]

| Shift ( | Multiplicity | Assignment |

| -73.5 | Singlet | |

| -78.0 (Impurity) | Singlet | TfOH (Hydrolysis byproduct) |

Visualization: Workflows & Logic[1]

Figure 1: Synthesis Pathway

This diagram outlines the critical process flow for generating high-purity material.[1]

Caption: Step-by-step synthesis workflow emphasizing temperature control and purification.

Figure 2: NMR Quality Control Logic

A self-validating logic tree to determine if the synthesized batch is suitable for cross-coupling.

Caption: QC Decision Tree. The 19F spectrum is the fastest indicator of triflate hydrolysis.[1]

Expert Insights & Troubleshooting

Stability & Storage

Aryl triflates are generally stable but susceptible to hydrolysis under basic, aqueous conditions.[1]

-

Storage: Store under inert atmosphere (Ar/N2) at 4°C.

-

Sign of Degradation: Appearance of a yellow tint (liberation of phenols/oxidized byproducts) or a sharp peak at -78 ppm in

NMR (Triflic acid formation).[1]

Reactivity Context

In Pd-catalyzed coupling, the C-OTf bond is more reactive towards oxidative addition than the C-Cl bond.[1] This allows for chemoselective substitution:[1][4]

-

First Coupling: Suzuki coupling at C-OTf (using Pd(PPh3)4).

-

Second Coupling: Buchwald-Hartwig amination at C-Cl (using Pd2(dba)3 + XPhos).

References

-

Primary Spectral Source

-

Synthesis Protocol Grounding

Sources

Technical Guide: Spectral Characterization of 2-Chlorophenyl Trifluoromethanesulfonate

Topic: 1H NMR Spectrum of 2-Chlorophenyl Trifluoromethanesulfonate Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

2-Chlorophenyl trifluoromethanesulfonate (2-chlorophenyl triflate) is a critical electrophile in palladium-catalyzed cross-coupling reactions, serving as a pseudohalide alternative to aryl chlorides. Its high reactivity is driven by the super-leaving group ability of the triflate moiety. However, this same reactivity renders it susceptible to hydrolysis, making accurate spectral characterization essential for quality control.

This guide provides an authoritative analysis of the 1H and 19F NMR spectral signatures of 2-chlorophenyl triflate, distinguishing it from its precursor (2-chlorophenol) and common impurities. It establishes a self-validating protocol for synthesis verification and purity assessment.

Structural Analysis & Predictive Logic

Before analyzing the spectrum, one must understand the electronic environment. The molecule consists of a benzene ring 1,2-disubstituted with a chlorine atom and a trifluoromethanesulfonyloxy (-OTf) group.

-

Electronic Effects: Both -Cl and -OTf are electron-withdrawing groups (EWG) by induction. The -OTf group is significantly more electron-withdrawing than the original hydroxyl group (-OH) of the precursor.

-

Chemical Shift Prediction:

-

Precursor (2-Chlorophenol): The -OH group is electron-donating by resonance, shielding the ortho and para protons (upfield shift).

-

Product (Triflate): The -OTf group removes this shielding and adds inductive deshielding. Consequently, the aromatic protons in the product will shift downfield (higher ppm) compared to the starting material.

-

Symmetry: The molecule lacks a plane of symmetry, resulting in an ABCD spin system (four non-equivalent aromatic protons), typically appearing as a complex multiplet region.

-

Experimental Protocol: Synthesis & Sample Preparation

To ensure a clean spectrum, the synthesis and workup must prevent hydrolysis. The following workflow is designed to be self-validating.

Synthesis Workflow (Visualization)

Figure 1: Synthesis and workup workflow designed to minimize hydrolysis and remove pyridine salts.

Sample Preparation Protocol

-

Solvent Selection: Use Chloroform-d (CDCl3) neutralized with silver foil or stored over molecular sieves. Acidity in CDCl3 can accelerate hydrolysis.

-

Concentration: Prepare a solution of ~10-15 mg of analyte in 0.6 mL CDCl3.

-

Tube Quality: Use high-throughput NMR tubes (5mm) free of acetone residue.

-

Reference: Ensure TMS (0.00 ppm) or residual CHCl3 (7.26 ppm) is present for calibration.

Spectral Interpretation (The Core)

1H NMR Analysis (300-500 MHz, CDCl3)

The aromatic region is the primary diagnostic area. Unlike the dispersed signals of 2-chlorophenol, the triflate product shows a tighter clustering of signals shifted downfield.

| Proton Assignment | Multiplicity | Chemical Shift (δ ppm) | Diagnostic Note |

| H-3 (ortho to Cl) | dd (Doublet of doublets) | 7.48 – 7.55 | Deshielded by Cl; relatively stable position vs. SM. |

| H-6 (ortho to OTf) | dd (Doublet of doublets) | 7.35 – 7.45 | Major Shift: Moves downfield by ~0.4 ppm compared to phenol precursor due to loss of OH shielding. |

| H-4 / H-5 | m (Complex multiplet) | 7.25 – 7.38 | These protons overlap significantly, forming a "roofing" effect with H-3 and H-6. |

| Impurities | |||

| Residual Phenol (SM) | Broad Singlet | ~5.60 - 5.80 | Critical: If observed, reaction is incomplete or hydrolyzed. |

| Pyridine (Base) | Multiplets | 8.6, 7.7, 7.3 | Indicates insufficient acid wash during workup. |

Key Distinction: The disappearance of the broad -OH singlet at ~5.6 ppm and the downfield shift of the aromatic multiplet centroid from ~7.0 ppm (phenol) to ~7.4 ppm (triflate) confirms the transformation.

19F NMR Analysis (Diagnostic "Smoking Gun")

While 1H NMR confirms the aromatic scaffold, 19F NMR is the definitive test for the triflate group.

-

Chemical Shift: -73.0 to -75.0 ppm (Singlet).

-

Validation:

-

-74 ppm (Singlet): Intact Aryl Triflate (Product).

-

-78 ppm (Singlet): Triflic Acid (Hydrolysis byproduct/Impurity).

-

-160 to -180 ppm: Fluoride salts (if inorganic wash was poor).

-

13C NMR (Brief Overview)

-

Triflate Carbon: A distinctive quartet at ~118.5 ppm with a large coupling constant (

Hz). -

Ipso Carbon (C-O): Shifts upfield compared to the phenol C-O due to the electron-withdrawing nature of the triflate.

Logic of Assignment (Visualization)[1][2]

The following diagram illustrates the coupling logic used to assign the aromatic protons.

Figure 2: 1H NMR splitting logic. H-3 and H-6 are distinct doublets (of doublets), while H-4 and H-5 often overlap.

Troubleshooting & Stability

Aryl triflates are generally stable to silica gel chromatography, but 2-chlorophenyl triflate can hydrolyze if stored improperly.

| Observation in Spectrum | Diagnosis | Corrective Action |

| Small peak at ~5.6 ppm | Hydrolysis to 2-Chlorophenol | Re-purify via rapid silica plug (Hexane/EtOAc). Store under Ar at 4°C. |

| Peak at 8.6 ppm (d) | Residual Pyridine | Dissolve in Et2O, wash with 1M HCl, dry, and re-concentrate. |

| Drifting Baseline | Paramagnetic impurities | Filter sample through a small pad of Celite or cotton. |

References

13C NMR analysis of 2-Chlorophenyl trifluoromethanesulfonate

Technical Analysis: C NMR of 2-Chlorophenyl Trifluoromethanesulfonate

Executive Summary

2-Chlorophenyl trifluoromethanesulfonate (also known as 2-chlorophenyl triflate) is a critical electrophile in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its structural integrity is defined by two key functionalities: the electron-withdrawing triflate group (

This guide provides a rigorous spectral analysis protocol. The

Structural Analysis & Theoretical Basis

The Triflate Signature ( )

The most definitive feature of any aryl triflate is the trifluoromethyl carbon. Unlike standard alkyl carbons, this carbon exhibits heteronuclear spin-spin coupling with the three attached fluorine atoms (

-

Multiplicity: Quartet (

intensity ratio). -

Coupling Constant (

): -

Chemical Shift:

ppm.

Why this matters: In low-resolution scans or with insufficient relaxation times, this signal is easily lost due to splitting (reducing signal-to-noise ratio) and long relaxation times (

Aromatic Region (Substituent Effects)

The benzene ring possesses two substituents:

-

-OTf (Position 1): A strong electron-withdrawing group (Inductive effect

, Resonance effect -

-Cl (Position 2): An electron-withdrawing group by induction but electron-donating by resonance.

Experimental Protocol

Sample Preparation

-

Solvent: Chloroform-

( -

Concentration: High concentration (

mg/0.6 mL) is recommended to resolve the low-intensity quartets of the -

Tube: Standard 5 mm NMR tube.

Acquisition Parameters

To ensure quantitative integration and visibility of the quaternary carbons (C1, C2, and

-

Pulse Sequence: Standard proton-decoupled

C (e.g., zgpg30 on Bruker). -

Relaxation Delay (

): Set to -

Scans (NS): Minimum 256–512 scans for clear resolution of the quartet outer wings.

Workflow Visualization

Figure 1: Optimized NMR acquisition workflow for aryl triflates.

Spectral Data & Assignment

The following data corresponds to 2-chlorophenyl trifluoromethanesulfonate in

Peak List

| Chemical Shift ( | Multiplicity | Assignment | Notes |

| 145.9 | Singlet (C) | C1 (Ipso to OTf) | Deshielded by Oxygen |

| 131.5 | Singlet (CH) | C3 (Ortho to Cl) | Aromatic CH |

| 129.4 | Singlet (CH) | C4/C5 | Aromatic CH |

| 128.5 | Singlet (CH) | C4/C5 | Aromatic CH |

| 127.4 | Singlet (C) | C2 (Ipso to Cl) | Quaternary C-Cl |

| 123.2 | Singlet (CH) | C6 (Ortho to OTf) | Shielded relative to others |

| 118.7 | Quartet ( | CF3 (Triflate) |

Detailed Interpretation

-

The Ipso-Oxygen Carbon (145.9 ppm): This is the most downfield signal in the aromatic region, characteristic of a carbon bonded to an oxygen atom. In the precursor (2-chlorophenol), this signal would typically be higher (

ppm); the esterification to triflate causes a slight upfield shift due to the electron-withdrawing nature of the sulfonyl group reducing electron density in the -

The Trifluoromethyl Quartet (118.7 ppm): This is the "fingerprint" of the molecule.

-

Center: 118.7 ppm.

-

Splitting: The signal is split into four peaks separated by

Hz (~1.2 ppm at 100 MHz, ~2.5 ppm at 125 MHz). -

Verification: If this quartet is absent or appears as a broad singlet, check the signal-to-noise ratio or shimming.

-

-

The C-Cl Carbon (127.4 ppm): The carbon bearing the chlorine is quaternary. It typically appears at lower intensity than the CH carbons (131.5, 129.4, 128.5, 123.2).

Troubleshooting & Impurities

Common impurities in the synthesis of 2-chlorophenyl triflate include unreacted phenol and residual triflic anhydride/acid.

| Impurity | Diagnostic |

| 2-Chlorophenol | C-OH shift at |

| Triflic Acid/Anhydride | |

| Triethylammonium salts | Aliphatic signals at |

Synthesis Context

The presence of the triflate group converts the unreactive phenol C-O bond into a "pseudohalide" capable of oxidative addition to Palladium(0). The shift of C1 from ~152 ppm (phenol) to 145.9 ppm (triflate) is the primary NMR indicator that the reaction has proceeded to completion.

Figure 2: Monitoring reaction progress via C1 chemical shift.

References

-

Experimental Data Source: Journal of Organic Chemistry, 2019. (Specific assignment of 2-chlorophenyl trifluoromethanesulfonate).

-

General 13C Shifts: Oregon State University NMR Data Tables.

-

Triflate Coupling Constants: Organometallics, 2021. (Discussion of Pd-Triflate complexes and CF3 coupling).

2-Chlorophenyl trifluoromethanesulfonate mechanism of reactivity

An In-depth Technical Guide to the Reactivity and Mechanistic Profile of 2-Chlorophenyl Trifluoromethanesulfonate

Foreword: Unlocking Synthetic Versatility

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic introduction of molecular complexity is paramount. Aryl triflates have emerged as exceptionally versatile electrophiles for cross-coupling reactions, largely due to the trifluoromethanesulfonate (triflate) group's superb ability to function as a leaving group. This guide focuses on a particularly intriguing substrate: 2-chlorophenyl trifluoromethanesulfonate. Its bifunctional nature, possessing both a highly reactive triflate and a more robust chloride, presents unique opportunities for selective, sequential, and chemodivergent transformations. Understanding the core principles governing its reactivity is not merely academic; it is essential for the rational design of efficient and innovative synthetic routes. This document provides an in-depth exploration of the mechanistic underpinnings of 2-chlorophenyl triflate's reactivity, grounded in field-proven insights and established chemical principles.

The Substrate: A Profile of 2-Chlorophenyl Trifluoromethanesulfonate

2-Chlorophenyl trifluoromethanesulfonate, also known as 2-chlorophenyl triflate, is a colorless to light yellow liquid that serves as a powerful building block in organic chemistry.[1][2][3] Its utility stems from the triflate group (-OTf), which is an excellent leaving group due to the high stability of the trifluoromethanesulfonate anion. This property renders the C-O bond susceptible to cleavage, most notably via oxidative addition to a low-valent transition metal catalyst, typically palladium(0).[4][5]

The presence of the ortho-chloro substituent introduces a second potential site for cross-coupling, creating a platform for sophisticated synthetic strategies. The differential reactivity between the C-OTf and C-Cl bonds is the cornerstone of its advanced applications.

Table 1: Physicochemical Properties of 2-Chlorophenyl Trifluoromethanesulfonate

| Property | Value | Reference(s) |

| CAS Number | 66107-36-6 | [1][2] |

| Molecular Formula | C₇H₄ClF₃O₃S | [1] |

| Molecular Weight | 260.61 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [1][2][3] |

| Boiling Point | 120 °C / 33 mmHg | [1][2] |

| Density | 1.52 g/mL | [1][2] |

| Synonyms | 2-Chlorophenyl triflate, Trifluoromethanesulfonic acid 2-chlorophenyl ester | [1][2][3] |

The Core Mechanism: Palladium-Catalyzed Cross-Coupling

The workhorse reactions involving aryl triflates are palladium-catalyzed cross-couplings. These reactions, which form the basis of the 2010 Nobel Prize in Chemistry, provide a powerful means of forming new carbon-carbon and carbon-heteroatom bonds.[6] The general catalytic cycle for these transformations involves three fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[7][8]

Oxidative Addition: The Rate-Determining Step

The catalytic cycle is initiated by the oxidative addition of the aryl triflate to a coordinatively unsaturated Pd(0) complex.[5][8][9] This is often the rate-determining step of the overall reaction.[8] The Pd(0) center inserts into the carbon-triflate (C-OTf) bond, breaking it and forming a new Pd(II) species. This transformation is critical because it activates the otherwise inert aryl ring for subsequent functionalization.[4]

The reactivity order for common electrophiles in oxidative addition is generally I > OTf > Br > Cl.[8] This highlights the high reactivity of the triflate group, which is comparable to that of a bromide. The presence of both a triflate and a chloride on the same molecule, as in 2-chlorophenyl triflate, sets the stage for selective reactivity.

Caption: Fig 1. Oxidative addition of Pd(0) to the C-OTf bond.

Common Cross-Coupling Paradigms

Once the Aryl-Pd(II) complex is formed, it can engage with a variety of nucleophilic partners. The choice of partner defines the specific type of cross-coupling reaction.

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl electrophile with an organoboron reagent (e.g., a boronic acid or ester).[7][10]

-

Mechanism: The key step following oxidative addition is transmetalation . This involves the transfer of the organic group from the boron atom to the palladium center. This process requires activation of the organoboron species by a base (e.g., K₃PO₄, Cs₂CO₃) to form a more nucleophilic "ate" complex.[7][10][11] The final step is reductive elimination , where the two organic groups on the Pd(II) center couple to form the biaryl product, regenerating the Pd(0) catalyst.[7][8]

The Mizoroki-Heck reaction couples the aryl triflate with an alkene to form a substituted alkene.[6][9]

-

Mechanism: Instead of transmetalation, the alkene coordinates to the Aryl-Pd(II) complex. This is followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond.[9][12] The resulting alkyl-palladium intermediate then undergoes syn-β-hydride elimination to release the substituted alkene product and a hydridopalladium species.[9][12] A base is required to neutralize the generated triflic acid (HTfO) and regenerate the Pd(0) catalyst from the hydridopalladium complex.[9]

This reaction forms a carbon-nitrogen bond by coupling the aryl triflate with a primary or secondary amine.[13]

-

Mechanism: After oxidative addition, the amine coordinates to the Pd(II) center. A strong base (e.g., NaOt-Bu) is essential to deprotonate the coordinated amine, forming a palladium-amido complex.[13] The final reductive elimination step forms the C-N bond of the aryl amine product and regenerates the Pd(0) catalyst.[13]

Table 2: Comparison of Key Cross-Coupling Reactions

| Reaction | Coupling Partner | Key Mechanistic Step | Base Function |

| Suzuki-Miyaura | Organoboron Reagent | Transmetalation | Activates Boron Reagent |

| Mizoroki-Heck | Alkene | Migratory Insertion / β-Hydride Elimination | Regenerates Pd(0) Catalyst |

| Buchwald-Hartwig | Amine | Amine Coordination / Deprotonation | Forms Pd-Amido Complex |

The Decisive Role of Ligands and Conditions

The outcome of a cross-coupling reaction with 2-chlorophenyl triflate is not pre-determined. It is exquisitely controlled by the choice of catalyst, and specifically, the phosphine ligands coordinated to the palladium center.

Ligand Effects on Reactivity and Selectivity

Ligands are not passive spectators; they actively modulate the steric and electronic properties of the palladium catalyst. This, in turn, influences the rates of the key mechanistic steps.[14]

-

Electron-Rich, Bulky Ligands: Ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are highly effective for coupling aryl triflates.[10][15] Their steric bulk promotes the formation of monoligated Pd(0)L species, which are highly reactive in oxidative addition.[15][16] Their strong electron-donating ability facilitates the oxidative addition step and accelerates the final reductive elimination.[14]

-

Chemodivergence: The most fascinating aspect of 2-chlorophenyl triflate is the ability to selectively target either the C-OTf or the C-Cl bond. This "chemodivergence" is often controlled by the ligand.[17] For instance, certain catalyst systems with bulky, electron-rich monophosphine ligands can show a preference for oxidative addition into the C-Cl bond, a reversal of the typical reactivity trend.[15][17] This allows for a two-step functionalization of the same molecule, first at the chloride and then at the triflate, or vice-versa, by simply changing the ligand and reaction conditions.

Caption: Fig 2. Ligand-controlled chemodivergence.

Field-Proven Protocol: A Suzuki-Miyaura Coupling Example

To translate theory into practice, this section details a representative, self-validating protocol for the Suzuki-Miyaura coupling of 2-chlorophenyl trifluoromethanesulfonate. The causality behind each choice is explained to ensure reproducibility and understanding.

Objective

To synthesize 2-chloro-4'-methylbiphenyl from 2-chlorophenyl trifluoromethanesulfonate and 4-methylphenylboronic acid.

Materials & Equipment

| Reagent/Material | Amount (mmol) | Equivalents | Purpose |

| 2-Chlorophenyl triflate | 1.0 | 1.0 | Electrophile |

| 4-Methylphenylboronic acid | 1.2 | 1.2 | Nucleophile |

| Pd(OAc)₂ | 0.02 | 0.02 | Palladium Pre-catalyst |

| SPhos (Ligand) | 0.04 | 0.04 | Stabilizes & Activates Catalyst |

| K₃PO₄ (anhydrous) | 3.0 | 3.0 | Base for Transmetalation |

| Toluene | 5 mL | - | Solvent |

| Equipment | - | - | Schlenk flask, magnetic stirrer, argon line, heating mantle |

Step-by-Step Methodology

-

Inert Atmosphere Preparation (Causality: Catalyst Protection): A Schlenk flask equipped with a magnetic stir bar is charged with Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), 4-methylphenylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol). The flask is sealed, and the atmosphere is replaced with argon by evacuating and backfilling three times. This is critical to prevent the oxidation and deactivation of the Pd(0) species (formed in situ) and the phosphine ligand.

-

Reagent Addition (Causality: Reaction Initiation): Anhydrous toluene (5 mL) is added via syringe, followed by 2-chlorophenyl trifluoromethanesulfonate (1.0 mmol). The use of an anhydrous solvent is crucial as water can lead to competitive hydrolysis of the boronic acid and the aryl triflate.[18]

-

Reaction Execution (Causality: Thermal Activation): The resulting mixture is stirred vigorously and heated to 100 °C. The elevated temperature provides the necessary activation energy for the oxidative addition and subsequent steps in the catalytic cycle. The reaction progress is monitored by TLC or GC-MS.

-

Work-up and Purification (Causality: Product Isolation): Upon completion, the reaction is cooled to room temperature and quenched with water. The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 2-chloro-4'-methylbiphenyl.

Caption: Fig 3. Experimental workflow for Suzuki-Miyaura coupling.

Conclusion

2-Chlorophenyl trifluoromethanesulfonate is far more than a simple aryl electrophile. It is a sophisticated synthetic tool whose reactivity is governed by the fundamental principles of organometallic catalysis. The triflate group provides a highly reactive handle for a suite of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig transformations. The true power of this substrate, however, lies in the chemodivergent potential afforded by the secondary chloro-substituent. By carefully selecting the ligand, base, and solvent, researchers can dictate the reaction pathway with a high degree of precision, selectively functionalizing one site over the other. This mechanistic understanding transforms the challenge of multiple reactive sites into a powerful opportunity for elegant and efficient molecular construction.

References

-

The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. (2023-07-25). [Link]

-

Suzuki Coupling. YouTube. (2020-07-11). [Link]

-

Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC. (2025-12-20). [Link]

-

Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. (2021-03-20). [Link]

-

Palladium-catalyzed cross-coupling reaction of organoboron compounds with organic triflates. Journal of the American Chemical Society. (2020-06-14). [Link]

- Method for synthesizing trifluoromethanesulfonate.

-

Oxidative addition and palladium coupling. College of Saint Benedict and Saint John's University Chemistry. [Link]

-

Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. (2021-02-23). [Link]

-

Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. [Link]

-

Effect of various ligands and bases in the coupling of triflate 3a with aniline a. ResearchGate. [Link]

-

LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates. Journal of the American Chemical Society. (2019-06-30). [Link]

-

Trifluoromethanesulfonic anhydride. Wikipedia. [Link]

-

A) First chemodivergent cross-coupling of a chloroaryl triflate;... ResearchGate. [Link]

-

Rate and Mechanism of Oxidative Addition of Aryl Triflates to Zerovalent Palladium Complexes. Evidence for the Formation of Cationic (.sigma. - ACS Publications. ACS Publications. [Link]

-

Heck Reaction. Chemistry LibreTexts. (2023-06-30). [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Aryl triflates: Useful coupling partners for the direct arylation of heteroaryl derivatives via Pd-catalyzed C-H activation-functionalization. ResearchGate. (2025-08-06). [Link]

-

Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. Organometallics - ACS Publications. [Link]

-

Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2 and structural characterization of the product from aryl triflate addition in the presence of amine. The Hartwig Group. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024-10-10). [Link]

-

Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. ResearchGate. (2025-08-10). [Link]

-

Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly. ResearchGate. (2025-08-05). [Link]

-